

High-Resolution NMR Analysis of Orn(Z)-Containing Peptides: A Comparative Technical Guide

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Compound of Interest

Compound Name: *H-Orn(Z)-ome hcl*
CAS No.: 5874-75-9
Cat. No.: B555260

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Content Type: Technical Comparison Guide Audience: Senior Researchers, Structural Biologists, and Medicinal Chemists Focus: Structural validation and differentiation of -benzyloxycarbonyl-ornithine [Orn(Z)] residues.

Part 1: Executive Summary & Core Directive

In peptidomimetic drug design, the Orn(Z) residue is a critical tool for introducing hydrophobic bulk and aromatic interactions while maintaining a specific side-chain length (one methylene shorter than Lysine). However, its structural validation presents a unique analytical challenge: distinguishing it from homologous Lysine derivatives and quantifying its local conformational impact.

This guide moves beyond standard assignment protocols. It synthesizes specific spectral signatures, comparative data against Lys(Z) and Free Ornithine, and advanced 2D NMR strategies to provide a self-validating workflow for identifying Orn(Z) with absolute certainty.

Part 2: The Orn(Z) Spectral Fingerprint

To successfully assign Orn(Z), one must deconstruct its spin system into two distinct zones: the Aliphatic Side Chain and the Aromatic Z-Group.

The Aliphatic Chain ()

Unlike Lysine, which extends to the

-position, Ornithine terminates at the

-position. This truncation is the primary discriminator in Total Correlation Spectroscopy (TOCSY).

- -H: Typical peptide range (4.0 – 4.6 ppm).
- -H /
-H: Often overlapped in the 1.5 – 1.9 ppm region.
- -H (The Diagnostic Handle): In Orn(Z), the
-methylene is directly attached to the carbamate nitrogen. This electron-withdrawing environment shifts the signal downfield to ~3.0 – 3.2 ppm, appearing as a quartet (in DMSO-) due to coupling with the adjacent NH and
-protons.

The Z-Group (Benzyloxycarbonyl)

The Z-group adds a distinct aromatic and benzylic signature that is absent in free Ornithine but identical to Lys(Z).

- Urethane NH (
-H): A triplet around 7.0 – 7.3 ppm (solvent dependent).
- Benzylic
: A sharp singlet (or AB quartet if chiral influence is strong) at 5.0 – 5.1 ppm.

- Aromatic Ring: A multiplet centered at 7.35 ppm.

Part 3: Comparative Analysis Matrix

The following table contrasts Orn(Z) with its two most common confounding alternatives: Lys(Z) (homologous protection) and Free Ornithine (deprotection failure).

Table 1: Comparative Chemical Shift & Structural Markers (DMSO-)

Feature	Orn(Z) (Target)	Lys(Z) (Alternative 1)	Orn (Free) (Alternative 2)
Side Chain Length	3 carbons ()	4 carbons ()	3 carbons ()
Terminal Shift	-H: 3.0 – 3.2 ppm	-H: 2.9 – 3.1 ppm	-H: 2.8 – 3.0 ppm
TOCSY Connectivity	(shorter path)	(longer path)	
Side Chain NH	Carbamate NH (~7.2 ppm, triplet)	Carbamate NH (~7.2 ppm, triplet)	Amine (~7.6 ppm, broad)
Benzylic	5.0 ppm (Singlet)	5.0 ppm (Singlet)	Absent
Aromatic Signals	Present (~7.35 ppm)	Present (~7.35 ppm)	Absent
NOE Pattern	Strong NOE: Z-Ring -H	Strong NOE: Z-Ring -H	None to side chain

“

Critical Insight: The chemical shift of the terminal methylene (

for Orn,

for Lys) is often too similar to be the sole discriminator. TOCSY spin-system length is the definitive method for distinguishing Orn(Z) from Lys(Z).

Part 4: Experimental Protocols & Workflow

Phase 1: Sample Preparation

- Solvent:DMSO-

is strongly recommended over

.

- Reasoning: The Z-group urethane NH is exchangeable. In

, this signal disappears, breaking the scalar coupling to the

-H and removing a key connectivity point. DMSO preserves this proton, allowing for

COSY correlations.

- Concentration: 2–5 mM to ensure detection of minor rotamers or NOE cross-peaks.

Phase 2: Data Acquisition

- 1D Proton: To verify Z-group integrity (integral ratio of 5:1 for Aromatic:Benzylic).

- 2D TOCSY (60-80 ms mixing): To trace the spin system.

- 2D DQF-COSY: To identify direct

couplings, specifically

- 2D NOESY (300-500 ms): To determine the spatial orientation of the Z-group relative to the peptide backbone.

Phase 3: The Assignment Workflow (Self-Validating)

- Anchor: Locate the Benzylic

at 5.0 ppm.
- Link: Look for NOEs from this

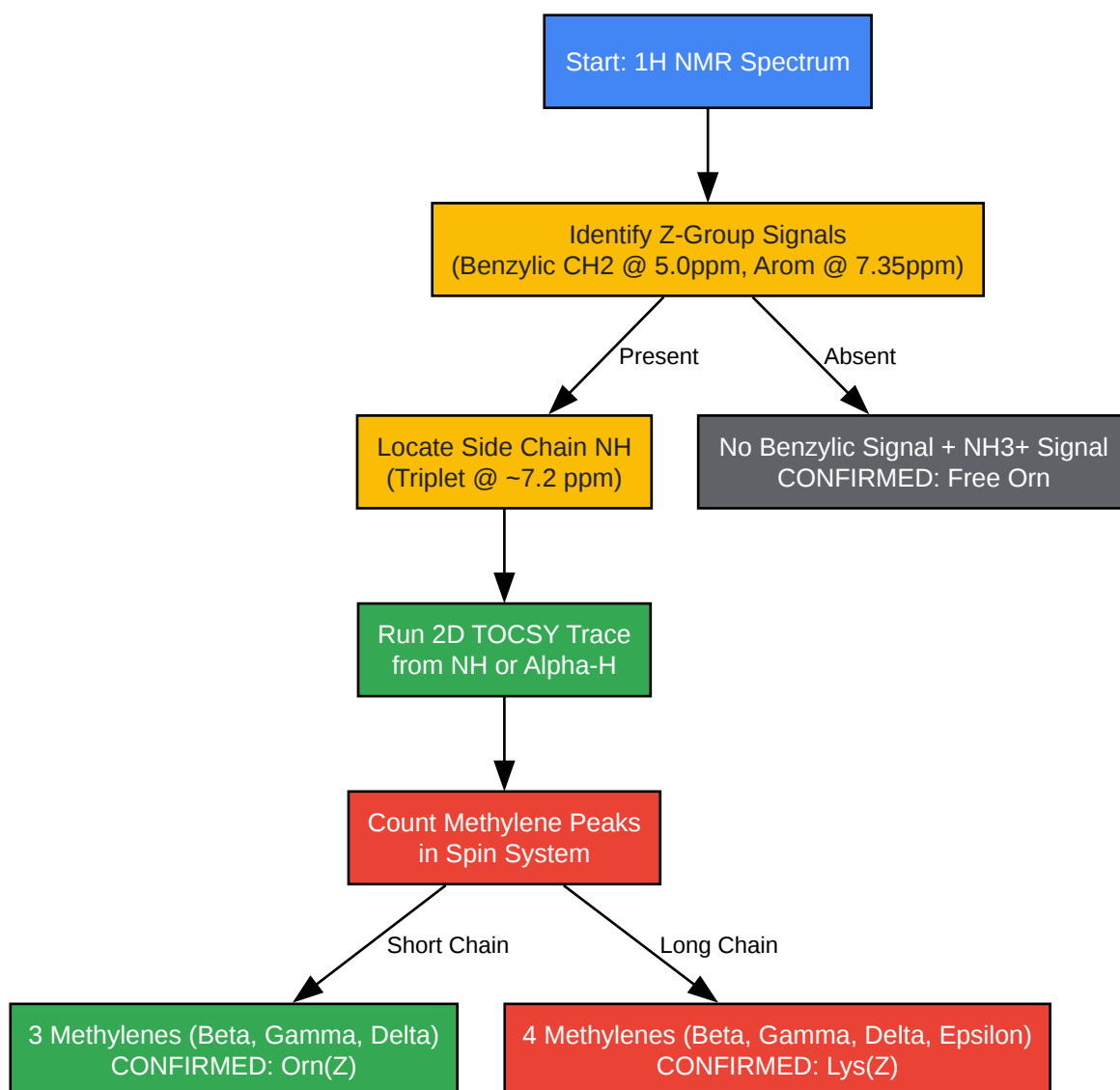
to the Aromatic Ring (7.35 ppm) and the Side Chain NH (7.2 ppm).
- Trace: Use the Side Chain NH in the TOCSY spectrum to find the connected aliphatic chain.
- Validate: Count the hops.
 - If

= Orn(Z).
 - If

= Lys(Z).

Part 5: Visualization of Signaling & Logic

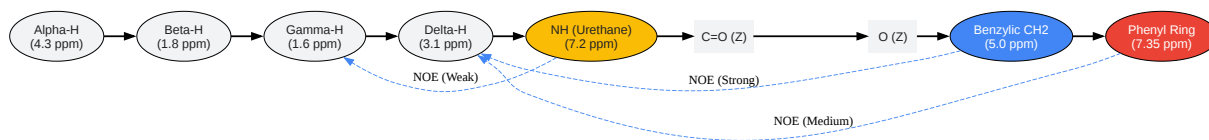
Diagram 1: The Orn(Z) Assignment Logic Flowchart



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Caption: Logical workflow for distinguishing Orn(Z) from Lys(Z) and Free Orn using TOCSY spin-system counting.

Diagram 2: Structural NOE Connectivity



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Caption: Key NOE contacts (dashed blue lines) linking the Z-group protecting moiety to the Ornithine side chain.

Part 6: References

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